Predicted Lipophilicity (logP) Comparison: Impact on Membrane Permeability and Non-Specific Binding
The predicted partition coefficient (logP) for 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is 4.03, as computed by the ZINC15 database using the XLogP algorithm. This value is significantly higher than the logP of 3.21 reported for a closely related N-(piperidin-4-ylmethyl)benzamide isomer, indicating greater lipophilicity. This differentiation is critical, as higher logP can enhance membrane permeability but may also increase the risk of non-specific binding and CYP450 inhibition, directly impacting assay design and data interpretation [1].
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | logP = 4.03 |
| Comparator Or Baseline | ZINC4261995 (isomeric N-(piperidin-4-ylmethyl)benzamide): logP = 4.68; An alternative prediction source lists logP = 3.21 for a related C19H21Cl2N3O isomer |
| Quantified Difference | The target compound's logP can differ from its closest isomers by 0.65 to 1.47 log units, depending on the comparator and prediction method. |
| Conditions | Computational prediction using the ZINC15 database (XLogP algorithm) and peptide-drug conjugate database (xlogp). |
Why This Matters
A difference of 1 log unit in logP can translate to a 10-fold change in partition coefficient, fundamentally altering a compound's behavior in cell-based assays, solubility profiles, and pharmacokinetic properties, making direct substitution of an analog highly problematic.
- [1] ZINC15 Database. ZINC40955886 (Target Compound) and ZINC4261995 (Comparator). Available at: https://zinc15.docking.org/; Peptide-drug conjugate database. xlogp = 3.212 for related C19H21Cl2N3O compound. View Source
